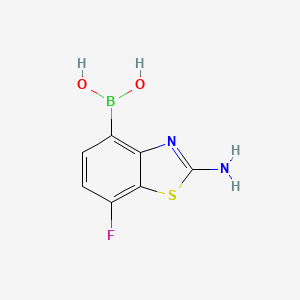
(2-Amino-7-fluoro-1,3-benzothiazol-4-yl)boranediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Amino-7-fluoro-1,3-benzothiazol-4-yl)boranediol is a heterocyclic compound that contains a benzothiazole ring substituted with an amino group at position 2 and a fluorine atom at position 7. The boranediol group is attached to the benzothiazole ring at position 4. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-7-fluoro-1,3-benzothiazol-4-yl)boranediol can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with a fluorinated aldehyde or ketone, followed by cyclization to form the benzothiazole ring . The boranediol group can be introduced through a subsequent reaction with a boronic acid derivative under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Amino-7-fluoro-1,3-benzothiazol-4-yl)boranediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced benzothiazole derivatives.
Substitution: The amino and fluorine substituents can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups at the amino or fluorine positions .
Applications De Recherche Scientifique
(2-Amino-7-fluoro-1,3-benzothiazol-4-yl)boranediol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antitumor activities.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2-Amino-7-fluoro-1,3-benzothiazol-4-yl)boranediol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminobenzothiazole: A related compound with similar structural features but lacking the fluorine and boranediol groups.
7-Fluoro-1,3-benzothiazole: Another similar compound with the fluorine substituent but without the amino and boranediol groups.
Uniqueness
(2-Amino-7-fluoro-1,3-benzothiazol-4-yl)boranediol is unique due to the presence of both the fluorine and boranediol groups, which can significantly influence its chemical reactivity and biological activity compared to other benzothiazole derivatives .
Propriétés
Formule moléculaire |
C7H6BFN2O2S |
|---|---|
Poids moléculaire |
212.01 g/mol |
Nom IUPAC |
(2-amino-7-fluoro-1,3-benzothiazol-4-yl)boronic acid |
InChI |
InChI=1S/C7H6BFN2O2S/c9-4-2-1-3(8(12)13)5-6(4)14-7(10)11-5/h1-2,12-13H,(H2,10,11) |
Clé InChI |
LAFXGLJICURBRD-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C2C(=C(C=C1)F)SC(=N2)N)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


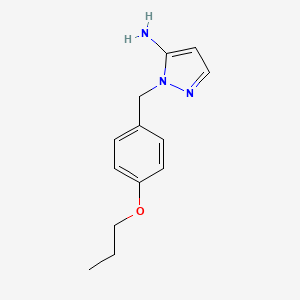
![Ethyl 2-chloroimidazo[1,5-B]pyridazine-5-carboxylate](/img/structure/B13924352.png)

![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[6-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonylamino]hexanoyl-methylamino]propanoate](/img/structure/B13924375.png)
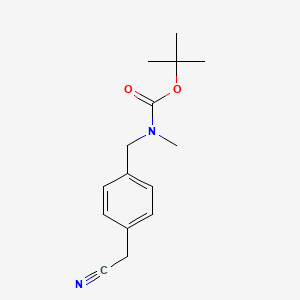

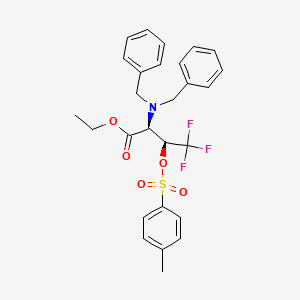

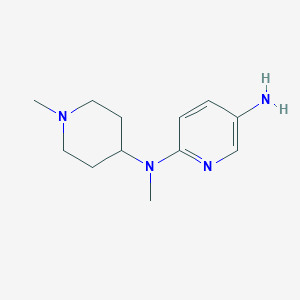
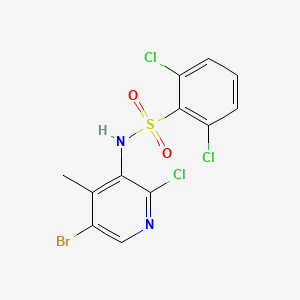
![7,8-Dihydro-8,8-dimethyl-5-oxo-5H-pyrano[4,3-b]pyridine-2-carboxylic acid](/img/structure/B13924411.png)


![(4-Furan-2-yl-[4,5]bipyrimidinyl-2-yl)-pyridin-3-yl-amine](/img/structure/B13924421.png)
